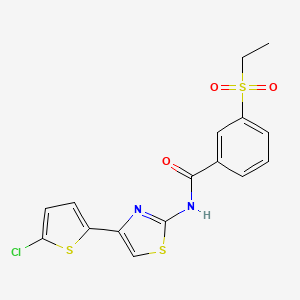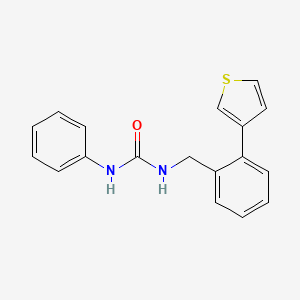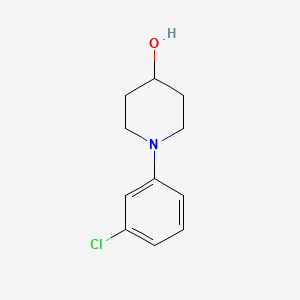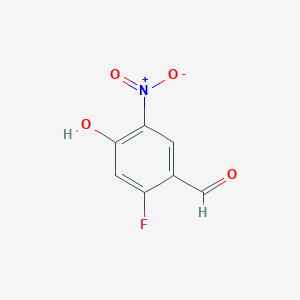
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide, commonly known as CTB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide and its derivatives have been explored for their potential in cancer treatment. Studies reveal moderate to excellent anticancer activities in various cancer cell lines, including breast, lung, colon, and ovarian cancer. Compounds similar to N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide have shown higher activity than reference drugs in some cases, indicating their potential as effective anticancer agents (Ravinaik et al., 2021).
Antimicrobial and Antifungal Properties
Derivatives of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide have been synthesized and evaluated for their antimicrobial properties. Some of these compounds have shown significant potency against various bacterial and fungal strains, with certain molecules demonstrating higher growth inhibitory effects than reference drugs (Bikobo et al., 2017).
Cardiac Electrophysiological Activity
In the realm of cardiac health, certain N-substituted derivatives have been found to exhibit significant cardiac electrophysiological activity. These compounds have been compared to existing selective class III agents, indicating their potential use in treating cardiac arrhythmias (Morgan et al., 1990).
Molecular Synthesis and Structure
Research has also focused on the synthesis and structural analysis of compounds related to N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide. These studies provide insights into the molecular structure and properties, which are crucial for understanding their biological activity and potential therapeutic applications (Li-jua, 2015).
Antitumor Properties
Several studies have been conducted on the synthesis and evaluation of thiazole derivatives, including those related to N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide, for their antitumor properties. These studies have shown that certain compounds are promising candidates for the development of new anticancer agents (Horishny et al., 2020).
Eigenschaften
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S3/c1-2-25(21,22)11-5-3-4-10(8-11)15(20)19-16-18-12(9-23-16)13-6-7-14(17)24-13/h3-9H,2H2,1H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUSQTYMOMNNIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2403101.png)
![N-(2-methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2403102.png)
![5-((2,4-dioxopentan-3-yl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2403103.png)
![4-ethoxy-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2403106.png)


![3-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2403111.png)
![3-Bromo-5-chloro-1-methylpyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B2403112.png)
![N-(2,5-Dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide](/img/structure/B2403114.png)
![3-phenethyl-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2403116.png)



![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2403122.png)